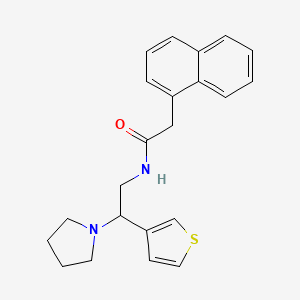

2-(naphthalen-1-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c25-22(14-18-8-5-7-17-6-1-2-9-20(17)18)23-15-21(19-10-13-26-16-19)24-11-3-4-12-24/h1-2,5-10,13,16,21H,3-4,11-12,14-15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJXJOAKQWPFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(naphthalen-1-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

The molecular formula of this compound is , with a molecular weight of 374.5 g/mol. The compound exhibits a moderate logP value of 2.1, indicating its lipophilicity, which is crucial for membrane permeability and bioavailability.

| Property | Value |

|---|---|

| Molecular Weight | 374.5 g/mol |

| Molecular Formula | C24H26N2O2 |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area | 52.6 |

The biological activity of this compound may be attributed to its interaction with various receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially affecting lipid metabolism and cell signaling pathways associated with neurodegenerative diseases.

Pharmacological Effects

Recent research has indicated that compounds similar to this compound exhibit significant activity against neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the pathogenesis of Alzheimer's disease (AD). Inhibition of nSMase2 has been linked to reduced exosome secretion, which is critical for neuronal communication and may play a role in the progression of neurodegenerative diseases .

Study on nSMase2 Inhibition

A study conducted on related compounds demonstrated that specific analogues effectively inhibited nSMase2 with an IC50 value as low as 300 nM. These findings suggest that structural modifications can enhance the potency and selectivity of inhibitors targeting this enzyme .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that derivatives of this class exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that certain analogues induced apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapeutic agents like bleomycin .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares the target compound with structurally related acetamides from the evidence:

Physicochemical and Spectral Properties

- IR Spectroscopy: The target’s amide C=O stretch (~1670–1680 cm⁻¹) aligns with analogs in and . Thiophene C-S and pyrrolidine C-N stretches (~1250–1300 cm⁻¹) may differentiate it from non-heterocyclic analogs .

- NMR Data : Compared to ’s dichlorophenyl analog, the target’s naphthalene protons would show downfield shifts (~7.0–8.5 ppm) due to aromatic deshielding, while the pyrrolidine and thiophene protons would resonate at ~2.5–3.5 ppm (N-CH₂) and ~6.5–7.5 ppm (thiophene), respectively .

Challenges and Limitations

- Solubility : The target’s naphthalene and pyrrolidine groups may reduce aqueous solubility compared to hydroxylated analogs (e.g., ).

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

The synthesis involves multi-step organic reactions, with critical optimization points at each stage:

- Coupling Reactions : Introduce the thiophene ring via Suzuki or Stille cross-coupling using Pd-based catalysts (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) under nitrogen .

- Acetamide Formation : Acylate the amine intermediate using acetyl chloride or acetic anhydride in dimethyl sulfoxide (DMSO) at 0–5°C to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, THF) enhance nucleophilicity in substitution steps. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust reaction times (typically 6–12 hours) to prevent over- or under-reaction .

Basic: What spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR (400–600 MHz) in deuterated DMSO or CDCl₃ to confirm connectivity. Key signals include:

- Naphthalene aromatic protons (δ 7.2–8.5 ppm, multiplet) .

- Thiophene protons (δ 6.8–7.4 ppm) .

- Pyrrolidine methylene groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₅N₂OS: 393.17) .

- Infrared (IR) Spectroscopy : Detect amide C=O stretch (~1670 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .

Advanced: How do the thiophene and pyrrolidine moieties influence electronic properties and reactivity?

Methodological Answer:

- Thiophene : The sulfur atom enhances electron-richness, facilitating π-π stacking with biological targets (e.g., enzyme active sites). Its electronegativity also stabilizes radical intermediates in oxidation reactions .

- Pyrrolidine : The saturated five-membered ring introduces conformational rigidity, potentially improving binding selectivity. Its basic nitrogen can participate in salt formation (e.g., HCl salts for solubility) or hydrogen bonding .

- Synergistic Effects : Combined, these groups create a amphiphilic profile, enabling membrane permeability (logP ~2.5 predicted via computational models) .

Advanced: What strategies resolve contradictions in reported biological activities across structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace thiophene with furan or pyridine) and compare bioassay results (e.g., IC₅₀ values in kinase inhibition assays) .

- Target-Specific Assays : Use isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., P2X7 receptors or melatonin receptors) .

- Computational Docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding poses and explain activity variations due to steric clashes or electronic mismatches .

Advanced: How can computational methods streamline reaction design and mechanistic studies?

Methodological Answer:

- Reaction Path Prediction : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps (e.g., acylation or cyclization) .

- Solvent Effect Modeling : Apply COSMO-RS to simulate solvent interactions and optimize solvent selection (e.g., DMF vs. THF for SN2 reactions) .

- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions (temperature, catalyst) for novel derivatives .

Advanced: What are best practices for designing derivatives to explore SAR?

Methodological Answer:

- Core Modifications :

- Replace naphthalene with anthracene or biphenyl to assess π-system size effects .

- Substitute pyrrolidine with piperidine or azetidine to study ring size impact on bioavailability .

- Functional Group Additions :

- Biological Evaluation : Use parallel synthesis and high-throughput screening (HTS) to test libraries against multiple targets (e.g., cancer cell lines, bacterial strains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.